molecular formula C8H9ClF3NO B1421023 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185304-48-6

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1421023
CAS No.: 1185304-48-6
M. Wt: 227.61 g/mol
InChI Key: AORFTHQHDDZQDO-UHFFFAOYSA-N
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Description

Key Mass Spectrometry Data:

  • Exact Mass : 227.0325 g/mol (calculated using isotopic masses: ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ¹⁹F).
  • Monoisotopic Mass : 227.0325 g/mol.

The molecular weight difference of 36.46 g/mol corresponds to the addition of HCl (36.46 g/mol) to the free base. This transformation enhances solubility in polar solvents, a critical factor in synthetic applications.

Structural Comparison: Free Base vs. Hydrochloride Salt

Property Free Base Hydrochloride Salt
Molecular Formula C₈H₈F₃NO C₈H₉ClF₃NO
Molecular Weight 191.15 g/mol 227.61 g/mol
Key Functional Groups -NH₂, -OCH₃, -CF₃ -NH₃⁺Cl⁻, -OCH₃, -CF₃

The protonation of the amino group in the hydrochloride salt alters its electronic properties, increasing polarity and stability under acidic conditions.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORFTHQHDDZQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Nitro Precursor

  • Starting Material: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
  • Catalyst: Palladium on carbon (5% or 10%)
  • Solvent: Ethanol or methanol
  • Conditions:
    • Hydrogen atmosphere at room temperature (20–30 °C)
    • Hydrogen pressure: approximately 60 psi (413 kPa) or hydrogen balloon
    • Reaction time: 1.5 to overnight (up to 12 hours)
  • Procedure:
    The nitro compound is dissolved in ethanol or methanol, and palladium on carbon catalyst is added. The reaction vessel is flushed with nitrogen, then charged with hydrogen. The mixture is stirred under hydrogen atmosphere until gas uptake ceases (typically 90 minutes to overnight). The catalyst is filtered off, and the filtrate concentrated under reduced pressure to yield the aniline as a light yellow oil.
  • Yield: 99–100%
  • Characterization:
    • ^1H NMR (CDCl3) shows aromatic protons and methoxy group signals consistent with the product.
    • Mass spectrometry confirms molecular ion peak at m/e 191–192 (M+).
  • Notes: The product is often used directly in subsequent steps without further purification.

Reduction Using Hydrazine Hydrate and Raney Nickel

  • Starting Material: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
  • Reducing Agent: Hydrazine hydrate
  • Catalyst: Raney Nickel
  • Solvent: Methanol
  • Conditions: Room temperature, 2–3 hours
  • Procedure:
    The nitro compound is dissolved in methanol, Raney Nickel catalyst is added, followed by dropwise addition of hydrazine hydrate. The mixture is stirred at room temperature for several hours. After completion, the reaction mixture is quenched with water, filtered, and the filtrate concentrated to yield the amine.
  • Yield: Approximately 40% isolated yield reported in one experiment (0.400 g from 1.0 g nitro compound)
  • Characterization: ^1H NMR (DMSO-d6) consistent with expected aromatic and methoxy protons.

Conversion to Hydrochloride Salt

  • The free base 4-Methoxy-2-(trifluoromethyl)aniline can be converted to its hydrochloride salt by treatment with hydrogen chloride gas or HCl in dioxane/methanol solution. This step is typically performed at room temperature (20 °C) for 12 hours, followed by concentration under reduced pressure to isolate the hydrochloride salt.
Method Catalyst/Reducing Agent Solvent Temperature (°C) Pressure (psi/kPa) Reaction Time Yield (%) Notes
Catalytic hydrogenation 5–10% Pd/C Ethanol/Methanol 20–30 60 psi (413 kPa) 1.5–12 h 99–100 Direct use without purification
Hydrazine hydrate reduction Raney Ni + Hydrazine hydrate Methanol 20 Atmospheric 2–3 h ~40 Lower yield, requires filtration
Hydrochloride salt formation HCl (gas or solution) Dioxane/MeOH 20 Atmospheric 12 h Not specified Salt formation step after amine synthesis
  • NMR Analysis: The ^1H NMR spectra consistently show aromatic doublets and singlets corresponding to the substituted aniline ring, with methoxy group signals near 3.6–3.9 ppm and amine protons as broad singlets.
  • Mass Spectrometry: Molecular ion peaks at m/e 191–192 confirm the molecular weight of the free base.
  • Purity: Gas chromatography and HPLC analyses indicate high purity (up to 95–100%) of the synthesized amine before salt formation.
  • Reaction Efficiency: Catalytic hydrogenation under mild conditions provides excellent yields and clean conversion, making it the preferred industrial and laboratory method.

The preparation of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride is efficiently achieved by catalytic hydrogenation of the corresponding nitro precursor using palladium on carbon catalysts in alcoholic solvents under mild hydrogen pressure. Alternative chemical reductions using hydrazine hydrate and Raney nickel are also possible but generally yield lower amounts. The final hydrochloride salt is obtained through acid treatment of the free amine. The described methods are supported by detailed experimental data, including NMR, mass spectrometry, and chromatographic purity assessments, confirming their reliability and reproducibility for professional synthesis applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its trifluoromethyl group is known to influence the electronic properties of the resulting molecules, making it valuable in designing new compounds with desired characteristics. Researchers have utilized it in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride has been explored for its potential biological activities. Studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, a related methoxy compound demonstrated growth inhibitory activity against various cancer cell lines, with a reported GI50 value of 0.09 μM . The presence of the trifluoromethyl group is believed to enhance the binding affinity to biological targets, thus modulating cellular pathways involved in tumor growth.

Antimicrobial Activity

Research has shown that compounds containing the trifluoromethyl group can exhibit antimicrobial properties. In vitro studies have indicated that derivatives of 4-Methoxy-2-(trifluoromethyl)aniline show activity against several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Material Science

In material science, this compound is investigated for its role in developing new materials with enhanced properties. Its unique structure allows for modifications that can lead to materials with specific optical or electronic characteristics, making it suitable for applications in sensors and electronic devices.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant growth inhibition in tumor cells with a GI50 value as low as 0.09 μM.
Antimicrobial PropertiesShowed effective inhibition against M. smegmatis and P. aeruginosa; potential for developing new antibiotics.
Synthesis and Biological EvaluationEvaluated multiple methoxy isomers; highlighted structural activity relationships that inform drug design.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes Reference
4-Methoxy-2-(trifluoromethyl)aniline HCl -OCH₃ (4), -CF₃ (2) C₈H₈ClF₃NO 241.64† Intermediate in agrochemicals/pharmaceuticals
4-(Trifluoromethyl)aniline HCl -CF₃ (4) C₇H₇ClF₃N 197.59 Synthesis of herbicides and amides
4-Chloro-2-(trifluoromethyl)aniline -Cl (4), -CF₃ (2) C₇H₅ClF₃N 195.57 Fungicide intermediates
3-Chloro-4-methoxyaniline HCl -Cl (3), -OCH₃ (4) C₇H₈Cl₂NO 202.05 Pharmaceutical building block
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline HCl -OCF₃ (4), -CF₃ (2) C₈H₅ClF₆NO 289.58 High lipophilicity for agrochemicals

†Calculated based on molecular formula from .

Key Observations :

  • Electronic Effects: The electron-withdrawing -CF₃ group at position 2 stabilizes the aromatic ring and reduces basicity compared to non-fluorinated analogs. The methoxy group at position 4 donates electron density via resonance, creating a push-pull electronic profile that may enhance reactivity in coupling reactions .
  • Positional Isomerism : 2-Methoxy-5-(trifluoromethyl)aniline (Similarity: 0.87 ) demonstrates how shifting substituents alters physicochemical properties. For instance, meta-substituted analogs (e.g., 3-Methoxy-5-CF₃ aniline) exhibit distinct solubility and bioavailability .
  • Salt Forms : Hydrochloride salts (e.g., 4-(Trifluoromethyl)aniline HCl ) improve crystallinity and stability compared to free bases, critical for storage and handling in industrial settings.

Physicochemical Properties and Stability

  • Lipophilicity : The trifluoromethoxy (-OCF₃) analog exhibits higher logP values than the methoxy (-OCH₃) derivative, impacting membrane permeability in bioactive molecules.
  • Thermal Stability : Hydrochloride salts generally exhibit higher decomposition temperatures than free amines. For example, 4-(Trifluoromethyl)aniline HCl (CAS 90774-69-9) is stable under ambient conditions .

Biological Activity

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride, a derivative of aniline, is characterized by its unique chemical structure, which includes a methoxy group at the para position and a trifluoromethyl group at the ortho position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C₈H₉ClF₃N₁O
  • CAS Number : 1185304-48-6
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity, while the methoxy group can participate in hydrogen bonding, influencing molecular interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Interactions : The compound may modulate enzyme activities through competitive inhibition or allosteric modulation due to structural similarities with substrate molecules.
  • Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows effective penetration through cellular membranes, facilitating intracellular actions.

Antimicrobial and Antiparasitic Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities against various pathogens. For instance, derivatives of 4-Methoxy-2-(trifluoromethyl)aniline have shown promising results in vitro against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with IC₅₀ values indicating significant potency (IC₅₀ < 0.050 µM) .

Case Studies

  • Study on Antiprotozoal Activity :
    • Objective : Evaluate the efficacy of 4-Methoxy-2-(trifluoromethyl)aniline against protozoa.
    • Methodology : In vitro assays were performed to determine IC₅₀ values against E. histolytica and G. intestinalis.
    • Results : The compound exhibited superior activity compared to traditional treatments, suggesting its potential as a therapeutic agent.
  • Biotransformation Studies :
    • Objective : Investigate metabolic pathways of the compound in biological systems.
    • Findings : Hydrolysis led to the formation of two primary metabolites, indicating significant metabolic processing that could influence pharmacokinetics .

Research Findings Summary Table

Study FocusFindingsReference
Antiprotozoal ActivityIC₅₀ < 0.050 µM against E. histolytica
Enzyme InteractionModulation of enzyme activity observed
BiotransformationFormation of key metabolites via hydrolysis

Q & A

Q. What spectroscopic techniques differentiate between freebase and hydrochloride forms?

  • Methodological Answer :
  • ¹H NMR : The hydrochloride form shows downfield shifts (~1-2 ppm) for NH₃⁺ protons.
  • FTIR : A strong absorption band near 2500 cm⁻¹ corresponds to the N-H stretch in the hydrochloride salt.

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 236 g/mol (LCMS [M+H]+)
HPLC Retention Time 0.83 min (Condition SQD-AA05)
Storage Conditions < -20°C, anhydrous
X-ray Crystallography R factor = 0.059 (analogous compound)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 2
4-Methoxy-2-(trifluoromethyl)aniline hydrochloride

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